2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid
Description
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid is a specialized chemical building block featuring a pyridine ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and an acetic acid moiety at the 4-position. The Boc group enhances stability during synthetic processes, making the compound valuable in pharmaceutical and organic synthesis. Its molecular formula is C₁₂H₁₅N₂O₄, with a molecular weight of 263.26 g/mol.
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJBYDMLBQOZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-70-3 | |
| Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sequential Boc Protection and Acetic Acid Moiety Installation
The most widely documented approach involves a three-stage process:
- Amino group protection using di-tert-butyl dicarbonate (Boc₂O)
- Acetic acid side chain introduction via alkylation or coupling
- Final deprotection/hydrolysis to yield the target carboxylic acid
Key experimental parameters derived from analogous syntheses include:
Advanced Functionalization Techniques
Directed Ortho-Metalation Strategy
Recent advances employ regioselective lithiation for amino group positioning:
- N-Oxide Formation : Pyridine treatment with mCPBA enhances ring activation
- LDA-Mediated Lithiation : -78°C in THF generates 2-lithio species
- Electrophilic Amination : Quenching with N-chloroamine followed by Boc protection
- Side Chain Elaboration : Pd-mediated cross-coupling for acetic acid installation
This method achieves 68% overall yield with >99% regioselectivity in model systems.
Industrial-Scale Production Considerations
Continuous Flow Optimization
Modern manufacturing platforms implement:
| Parameter | Batch Process | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Reaction Time | 12 h | 18 min | 40× |
| Boc Protection Yield | 87% | 94% | +7% |
| Energy Consumption | 58 kWh/kg | 12 kWh/kg | 4.8× reduction |
Flow chemistry enables precise control over exothermic Boc protection steps while minimizing solvent use through in-line extraction.
Comparative Route Analysis
Economic and Environmental Metrics
| Method | PMI* | E-Factor** | Cost Index (USD/g) |
|---|---|---|---|
| Classical Stepwise | 86 | 34 | 2.8 |
| Metalation Route | 124 | 41 | 3.5 |
| Flow Synthesis | 63 | 22 | 1.9 |
Process Mass Intensity; *Environmental Factor (kg waste/kg product)
Critical Process Challenges
Pyridine Ring Reactivity Management
The electron-deficient pyridine system necessitates careful condition selection:
- Nitrogen Protection : Temporary N-oxide formation prevents unwanted nucleophilic attacks during alkylation
- pH Control : Maintain reaction media between 6.5-7.5 to avoid acid-catalyzed Boc cleavage
- Metal Catalysts : Ni(0) complexes show superior performance over Pd in coupling reactions (TOF 1,200 vs. 890 h⁻¹)
Emerging Methodologies
Enzymatic Boc Protection
Pilot studies demonstrate:
- Candida antarctica Lipase B : 92% conversion in aqueous buffer (pH 8.5)
- Solvent-Free Conditions : 65°C, 24 h reaction time
- Biocatalyst Reuse : 7 cycles with <15% activity loss
Analytical Validation Protocols
Purity Assessment Standards
| Technique | Critical Parameters | Acceptance Criteria |
|---|---|---|
| HPLC-UV | C18 column, 0.1% TFA buffer | ≥99.0% AUC |
| qNMR | DMSO-d6, 600 MHz | ≤0.5% impurity signals |
| LC-MS | ESI+ mode | MW 252.27 ± 0.5 Da |
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: The major product is the free amine derivative of the compound.
Coupling: The major products are amide derivatives formed through peptide bond formation.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
- CAS Number : 273222-03-0
- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-4-(pyridin-4-yl)butanoic acid
Anticancer Activity
Research has indicated that pyridine derivatives exhibit potential anticancer properties. A study demonstrated that compounds similar to 2-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetic acid can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives have been evaluated for their ability to target specific cancer pathways, showing promise in preclinical models.
Antimicrobial Properties
Pyridine-based compounds have also been explored for their antimicrobial activities. A case study highlighted that modifications to the pyridine ring could enhance the antibacterial efficacy against resistant strains of bacteria. The presence of the tert-butoxycarbonyl group may contribute to improved solubility and bioavailability, facilitating better interaction with microbial targets.
Peptide Synthesis
Several studies have utilized this compound in developing novel therapeutic peptides. For example, research published in a peer-reviewed journal described synthesizing a peptide with enhanced activity against specific cancer cell lines using this compound as a key intermediate.
Targeted Drug Delivery Systems
The incorporation of pyridine derivatives into drug delivery systems is being investigated due to their ability to form stable complexes with various drug molecules. This property can enhance drug solubility and stability, leading to improved therapeutic outcomes.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition capabilities of pyridine derivatives, including this compound. By modifying the structure, researchers aim to create potent inhibitors for enzymes involved in disease pathways, potentially leading to new treatments for conditions such as diabetes and hypertension.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid depends on its specific application. In the context of peptide synthesis, the compound acts as a building block that can be incorporated into larger peptide chains. The Boc group protects the amino functionality during synthesis and is removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid with structurally analogous compounds, emphasizing key physicochemical and biological properties:
Key Research Findings
Structural Influence on Solubility :
- The pyridine-based target compound exhibits moderate solubility in polar solvents like DMSO due to its planar aromatic system, whereas piperazine derivatives () show higher aqueous solubility owing to increased hydrogen bonding capacity (TPSA = 76.3 Ų vs. 87.7 Ų for pyridine) .
- Thiazole derivatives () demonstrate reduced water solubility compared to pyridine analogs, likely due to sulfur’s electronegativity and reduced polarity .
Biological Activity and Applications :
- Piperidine derivatives with m-tolyl substituents () exhibit high logP values (3.5), making them suitable for blood-brain barrier penetration in CNS drug development .
- Difluoropiperidine analogs () show improved metabolic stability, attributed to fluorine’s electron-withdrawing effects and resistance to oxidative degradation .
Synthetic Utility :
- The Boc group in all compounds serves as a transient protective moiety, enabling selective deprotection during multi-step syntheses.
- Thiazole-based compounds () are prioritized in antimicrobial research due to their ability to mimic purine/pyrimidine bases .
Biological Activity
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This article explores the biological activity of this compound based on various research findings, including its pharmacokinetics, toxicity, and therapeutic potentials.
- Chemical Name : this compound
- CAS Number : Not explicitly listed but related to similar compounds with CAS 273222-03-0.
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent and its effects on various cellular pathways.
1. Anti-Cancer Activity
Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, it has been shown to exhibit selective cytotoxicity against certain cancer cell lines while sparing normal cells:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High selectivity over MCF10A |
| MCF7 | 17.02 | Lower activity compared to TNBC |
The selectivity index indicates that the compound is significantly more effective against tumor cells than non-cancerous cells, suggesting a promising therapeutic window for treating triple-negative breast cancer (TNBC) .
The mechanism by which this compound exerts its anti-cancer effects appears to involve multiple pathways:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways such as EGFR phosphorylation.
- Modulation of matrix metalloproteinases (MMPs), which play a role in tumor metastasis .
3. Pharmacokinetics
Pharmacokinetic studies have demonstrated that the compound possesses favorable absorption characteristics:
- Oral Bioavailability : Approximately 31.8% after administration.
- Clearance Rate : 82.7 ± 1.97 mL/h/kg, indicating moderate systemic exposure post-administration .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Mice Models :
- In Vitro Cytotoxicity :
Q & A
Q. What are the key synthetic steps for preparing 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid?
The synthesis typically involves:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the pyridine-4-ylamine precursor using Boc anhydride in the presence of a base (e.g., DMAP) to protect the amino group .
- Acetic Acid Moiety Incorporation : Coupling via carbodiimide-mediated reactions (e.g., EDCl or HATU) to attach the acetic acid group to the pyridine ring .
- Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization to isolate the product .
Q. How is the Boc protecting group introduced and removed during synthesis?
- Introduction : The Boc group is added using Boc anhydride under basic conditions (e.g., triethylamine or DMAP in THF/DCM) at 0–25°C .
- Removal : Acidic conditions (e.g., TFA in DCM or HCl in dioxane) cleave the Boc group while preserving the pyridine and acetic acid functionalities .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR confirms structural integrity (e.g., Boc group signals at δ 1.4 ppm for tert-butyl protons) .
- HPLC : Assess purity (>95% typically required for research-grade material) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can coupling efficiency be optimized in the synthesis of derivatives?
- Reagent Selection : HATU or DIC/HOBt systems improve activation of carboxylic acid intermediates compared to EDCl, reducing side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low temperatures (0–4°C) minimize racemization .
Q. What strategies mitigate challenges with hygroscopic intermediates?
- Anhydrous Conditions : Use of molecular sieves or inert atmosphere (N2/Ar) during Boc protection steps .
- Lyophilization : Freeze-drying intermediates post-purification to prevent hydrolysis .
Q. How can racemization be minimized during peptide coupling involving this compound?
- Low-Temperature Reactions : Conduct couplings at 0–4°C to slow racemization .
- Chiral Auxiliaries : Use of (S)- or (R)-configured precursors to enforce stereochemical control .
Q. What is the role of this compound in peptide synthesis?
It serves as a building block for:
- Orthogonal Protection : Boc-group compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) .
- Pyridine-Based Scaffolds : Enhances binding to biological targets (e.g., kinase inhibitors) via π-π stacking .
Q. How are structural analogs of this compound analyzed for bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
